2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBHBPRHRJBBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride. The final step involves the acylation of the indole derivative with 2-methoxyethyl acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the methoxyethyl acetamide moiety can influence its solubility and bioavailability. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Substituent Variations on the Acetamide Side Chain
The 2-methoxyethyl group distinguishes the target compound from other indole acetamides. Key comparisons include:
Key Observations:
- Methoxyethyl vs. Aryl Groups: The 2-methoxyethyl group in the target compound may offer better aqueous solubility compared to aromatic substituents (e.g., pyridin-3-yl or quinolin-8-yl) due to its polarity. However, aryl groups could enhance target binding via π-π interactions .
- Oxoacetamide vs.
Benzyl/Benzoyl Substitutions on the Indole Core
Variations at the indole nitrogen (position 1) influence lipophilicity and target affinity:
Key Observations:
- Fluorine vs.
Biological Activity
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C20H22FN3O2
- Molecular Weight : 357.41 g/mol
- CAS Number : 921921-00-8
The compound primarily interacts with various receptors and enzymes in the body, which may contribute to its biological activity. Key interactions include:
- Sigma Receptors : Studies suggest that compounds similar to this compound exhibit affinity for sigma receptors, which are implicated in modulating pain and neuroprotection .
- Inhibition of Tumor Growth : Research on related compounds indicates potential inhibitory effects on tumor growth through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on various cancer cell lines. For example, a study showed that related indole derivatives could induce cytotoxicity in gastric cancer cell lines under hypoxic conditions, suggesting a similar potential for this compound .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Notably, biodistribution studies indicated that compounds with similar structures demonstrate significant accumulation in tumor tissues, enhancing their potential as targeted therapies .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of a series of indole derivatives. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of substituent groups, such as the 4-fluorobenzyl moiety, in enhancing biological activity .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures subjected to oxidative stress. The findings suggested that these compounds could significantly reduce neuronal death and promote survival pathways, indicating potential applications in neurodegenerative diseases .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Sigma Receptor Binding | Affinity for sigma receptors | |
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress-induced death |
Table 2: Pharmacokinetic Parameters
Q & A
Q. What synthetic routes are commonly used for preparing this compound?
- Synthesis typically involves: (i) Acylation : Reacting indole derivatives with acetic anhydride under basic conditions (e.g., pyridine) to form the acetamide backbone. (ii) Substitution : Introducing the 4-fluorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation. (iii) Side-chain modification : Coupling the methoxyethyl group using carbodiimide-mediated amidation. Yield optimization often requires temperature control (e.g., 60–80°C) and catalyst selection (e.g., DMAP) .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and connectivity. For example, the 4-fluorobenzyl group shows characteristic aromatic splitting patterns, while the methoxyethyl group exhibits distinct methylene and methoxy signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., calculated vs. observed m/z for ) .
- Melting Point Analysis : Provides preliminary purity assessment (reported range: 150–190°C for analogs) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : Indole derivatives with fluorinated benzyl groups exhibit pro-apoptotic effects by targeting Bcl-2/Mcl-1 proteins. In vitro assays (e.g., MTT on cancer cell lines) show IC values in the micromolar range, with structure-activity relationships (SAR) highlighting the importance of the 4-fluoro substituent for potency .
- Antimicrobial Potential : Methoxyethyl-substituted acetamides demonstrate moderate activity against Gram-positive bacteria, likely due to membrane disruption .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in cancer cells?
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
- Protein Interaction Studies : Perform co-immunoprecipitation (co-IP) or surface plasmon resonance (SPR) to assess binding affinity to Bcl-2/Mcl-1 .
- Gene Expression Profiling : RNA-seq or qPCR to monitor changes in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) markers .
Q. What strategies can address low synthetic yields (<20%) observed in analogs?
- Catalyst Screening : Test alternative catalysts (e.g., HOBt/DCC for amidation) to reduce side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency compared to THF.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
Q. How do structural modifications (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) impact bioactivity?
- Electron-Withdrawing Groups : Chloro substituents increase electrophilicity, potentially enhancing target binding but reducing solubility.
- SAR Studies : Compare IC values of analogs in cancer cell lines. For example, 4-chlorobenzyl derivatives show 2–3× lower potency than 4-fluoro analogs, suggesting fluorine’s unique role in hydrophobic interactions .
Q. What analytical methods resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use 8–10 concentration points to improve accuracy.
- Orthogonal Validation : Confirm results with complementary assays (e.g., caspase-3 activation alongside MTT) .
Q. How can computational tools aid in optimizing this compound’s pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Predict binding stability with Bcl-2/Mcl-1.
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Docking Studies : Identify key residues (e.g., Arg263 in Mcl-1) for structure-based optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography becomes impractical; switch to recrystallization or HPLC.
- Regioselectivity : Ensure consistent substitution at the indole 1-position using directing groups (e.g., Boc protection).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
